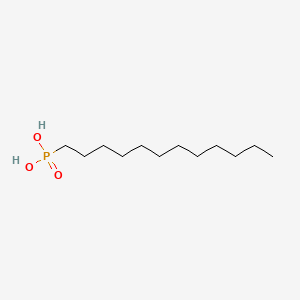

Dodecylphosphonic acid

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

dodecylphosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H27O3P/c1-2-3-4-5-6-7-8-9-10-11-12-16(13,14)15/h2-12H2,1H3,(H2,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVMUEEINWGBIPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H27O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2063715 | |

| Record name | Dodecylphosphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2063715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5137-70-2 | |

| Record name | Dodecylphosphonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5137-70-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phosphonic acid, P-dodecyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005137702 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dodecylphosphonic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407872 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phosphonic acid, P-dodecyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dodecylphosphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2063715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dodecylphosphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.543 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reaction with Alkyl Halides:

This method involves the nucleophilic reaction of phosphorous acid with an alkyl halide, such as 1-bromododecane or 1-iodododecane. The mechanism consists of the nucleophilic attack of the phosphorous acid on the electrophilic carbon of the alkyl halide, followed by a rearrangement to yield the final alkylphosphonic acid. This approach provides a straightforward conversion of a long-chain alkyl halide directly to the corresponding phosphonic acid.

Free Radical Addition to Alkenes:

An alternative direct method is the free-radical addition of phosphorous acid across the double bond of an alkene, such as 1-dodecene. This reaction is typically initiated by a radical initiator, such as an organic peroxide or azo compound, or by UV irradiation. rsc.org The process, often referred to as hydrophosphonylation, involves the formation of a phosphonyl radical which then adds to the alkene. This method is particularly notable for its regioselectivity, which is a key consideration in the synthesis. For terminal alkenes like 1-dodecene, the addition follows an anti-Markovnikov pattern, resulting in the phosphorus atom bonding to the terminal carbon atom. nih.gov

The reaction can be carried out under various conditions, including solvent-free systems or in the presence of solvents like acetic acid. rsc.org The reaction temperature and pressure can be controlled to optimize the yield and minimize the formation of by-products.

| Parameter | Reaction with Alkyl Halide (e.g., 1-Bromododecane) | Free-Radical Addition to Alkene (e.g., 1-Dodecene) |

|---|---|---|

| Substrate | 1-Bromododecane or 1-Iodododecane | 1-Dodecene |

| Mechanism | Nucleophilic Substitution / Rearrangement | Free-Radical Addition (Hydrophosphonylation) |

| Typical Initiator/Catalyst | Typically heat-promoted | Organic Peroxides (e.g., dibenzoyl peroxide), Azo compounds (e.g., AIBN), or UV light rsc.org |

| Solvent | Often performed neat or in a high-boiling solvent | Can be solvent-free or in solvents like acetic acid rsc.org |

| Regioselectivity | Substitution occurs at the C1 position | Anti-Markovnikov addition; phosphorus adds to C1 |

| Key Advantage | Direct conversion from common alkyl halides | Atom-economical addition reaction |

Advanced Characterization and Spectroscopic Analysis of Dodecylphosphonic Acid and Its Derivatives

Spectroscopic Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides insight into the chemical environment of specific nuclei, such as hydrogen (¹H), carbon (¹³C), and phosphorus (³¹P).

In the ¹H NMR spectrum of dodecylphosphonic acid, distinct signals corresponding to the protons of the long alkyl chain and the acidic protons of the phosphonic acid group are expected. The protons of the terminal methyl (CH₃) group typically appear as a triplet at the most upfield region, generally between 0.8 and 1.0 ppm. The methylene (B1212753) (CH₂) groups of the dodecyl chain produce a complex series of overlapping multiplets in the range of approximately 1.2 to 1.8 ppm. The methylene group adjacent to the phosphorus atom (α-CH₂) is deshielded and would appear further downfield. The acidic protons of the P(O)(OH)₂ group are exchangeable and their chemical shift is highly dependent on the solvent, concentration, and temperature. In a solvent like DMSO-d₆, a broad signal attributable to these hydroxyl groups may be observed.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| CH₃ (Terminal) | ~ 0.8 - 1.0 |

| -(CH₂)₁₀- (Bulk Methylene) | ~ 1.2 - 1.6 |

| -CH₂-P (Alpha Methylene) | ~ 1.6 - 2.0 |

The ¹³C NMR spectrum provides information on each unique carbon atom in the this compound molecule. The spectrum would be characterized by signals corresponding to the twelve carbon atoms of the alkyl chain. The terminal methyl carbon is expected to resonate at the highest field, typically around 14 ppm. The internal methylene carbons of the chain would produce a cluster of signals between approximately 22 and 32 ppm. Due to the influence of the electronegative phosphorus atom, the carbon atom directly bonded to it (C1) is expected to be shifted downfield and show splitting due to coupling with the phosphorus nucleus.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C12 (Terminal CH₃) | ~ 14 |

| C2 - C11 (-(CH₂)₁₀-) | ~ 22 - 32 |

³¹P NMR spectroscopy is particularly informative for phosphorus-containing compounds. This compound is expected to show a single resonance in its proton-decoupled ³¹P NMR spectrum. The chemical shift for alkylphosphonic acids typically falls within a characteristic range. For compounds with the structure CP(=O)(OH)₂, this range is generally between -5 and 25 ppm science-and-fun.de. The exact chemical shift is sensitive to factors such as solvent and pH; for instance, the deprotonation of the P-OH groups generally leads to a high-field (upfield) shift nih.gov. Studies on various phosphonates have reported signals in the range of 12 to 23 ppm lincoln.ac.nz.

Solid-state NMR (ssNMR) spectroscopy provides valuable information on the structure, conformation, and dynamics of molecules in the solid phase. For phosphonic acids, ³¹P ssNMR spectra can reveal details about the local geometric and electronic environment of the phosphorus atom tandfonline.com. Studies on related phosphonic acids have shown that the signals in the solid state are often broader and may be shifted compared to their solution-state counterparts. For instance, ³¹P Cross-Polarization Magic Angle Spinning (CP-MAS) NMR measurements on methylphosphonic and phenylphosphonic acids adsorbed on silica (B1680970) nanoparticles showed three distinct resonances that were shifted upfield relative to the crystalline forms. This indicates that different binding modes (e.g., monodentate, bidentate) to a surface can be distinguished. While specific data for this compound is limited, it is expected that its ssNMR spectrum would be sensitive to its crystalline packing and the hydrogen-bonding network of the phosphonic acid headgroups.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound displays characteristic absorption bands corresponding to the vibrations of its alkyl chain and phosphonic acid moiety.

Key vibrational modes include the stretching of C-H, P=O, P-O, and O-H bonds. The long alkyl chain gives rise to strong, sharp absorption bands around 2917 cm⁻¹ and 2848 cm⁻¹, which are assigned to the asymmetric and symmetric stretching vibrations of the methylene (-CH₂) groups, respectively researchgate.net. The phosphoryl group (P=O) exhibits a strong stretching absorption, which has been observed at approximately 1458 cm⁻¹ for this compound on a titanium dioxide surface researchgate.net. The P-O single bond stretching vibrations are typically found in the region of 900-1100 cm⁻¹, with a peak reported at 1003 cm⁻¹ for this compound researchgate.net. A very broad and strong absorption band is expected in the 2500-3300 cm⁻¹ region, characteristic of the hydrogen-bonded O-H stretching in the phosphonic acid group.

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Description | Reference |

|---|---|---|---|

| ~ 2917 | νas(CH₂) | Asymmetric C-H stretch of methylene groups | researchgate.net |

| ~ 2848 | νs(CH₂) | Symmetric C-H stretch of methylene groups | researchgate.net |

| 2500 - 3300 | ν(OH) | O-H stretch (hydrogen-bonded) | General |

| ~ 1458 | ν(P=O) | Phosphoryl P=O stretch | researchgate.net |

| ~ 1003 | ν(P-O) | P-O single bond stretch | researchgate.net |

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative technique used to determine the elemental composition, empirical formula, and chemical and electronic state of the elements within the top 1-10 nm of a material's surface. For this compound, XPS is crucial for confirming its presence on a surface and for elucidating the chemical nature of its binding to a substrate.

An XPS survey scan of a DDPA-modified surface will show peaks for carbon (C 1s), oxygen (O 1s), and phosphorus (P 2p), confirming the presence of the monolayer nih.gov. High-resolution scans of these peaks provide detailed chemical state information. The P 2p peak for phosphonic acids typically appears at a binding energy of around 133-134 eV, characteristic of pentavalent phosphorus. The O 1s spectrum is particularly insightful for understanding the binding mechanism. It can often be deconvoluted into multiple components representing different oxygen environments, such as P=O, P-O-H, and P-O-M (where M is a substrate metal atom). The disappearance or reduction of the P-O-H component and the appearance of a P-O-M peak upon monolayer formation provides direct evidence of a covalent bond between the phosphonic acid headgroup and the surface oxide. Analysis of the relative areas of these oxygen peaks can help infer the binding mode (e.g., bidentate vs. tridentate).

Table 2: Typical XPS Binding Energies for this compound Monolayers

| Core Level | Binding Energy (eV) | Inferred Chemical State | Reference |

|---|---|---|---|

| P 2p | ~133.3 - 134.0 | Pentavalent Phosphorus (PO₄ environment) | |

| O 1s | ~531.4 | P=O | |

| O 1s | ~532.8 | P-OH | |

| O 1s | ~530.8 | P-O-Metal (e.g., P-O-Cu) | |

| C 1s | ~285.0 | Aliphatic C-C, C-H | nih.gov |

Near Edge X-ray Absorption Fine Structure (NEXAFS) Spectroscopy

Near Edge X-ray Absorption Fine Structure (NEXAFS) spectroscopy, also known as X-ray Absorption Near Edge Structure (XANES), is a synchrotron-based technique that provides information about the orientation and electronic structure of molecules on surfaces. The technique involves tuning the energy of incoming X-rays through the absorption edge of a core level (e.g., the carbon K-edge at ~285 eV) and measuring the absorption intensity. Transitions from a core level (e.g., C 1s) to unoccupied molecular orbitals (e.g., σ*) are highly dependent on the orientation of the molecule relative to the polarization of the X-ray beam.

For DDPA and other alkylphosphonic acid monolayers, angle-dependent NEXAFS is a powerful tool for determining the average tilt angle of the alkyl chains with respect to the surface normal acs.org. By measuring the intensity of the C 1s → σ(C-H) and C 1s → σ(C-C) resonances at different X-ray incidence angles, a quantitative analysis of molecular orientation can be performed. Studies on octadecylphosphonic acid, a longer-chain analog of DDPA, have used NEXAFS to determine chain tilt angles of approximately 37° on silicon oxide surfaces. This information is critical for understanding the packing density and quality of the self-assembled monolayer.

Microscopic and Morphological Characterization

The microscopic and morphological characterization of this compound, particularly when formed into self-assembled monolayers (SAMs) or used as a surface modifier for nanoparticles, provides critical insights into its structural organization and surface properties. Techniques such as Atomic Force Microscopy (AFM), Scanning Electron Microscopy-Energy Dispersive X-ray Spectroscopy (SEM-EDX), and Transmission Electron Microscopy (TEM) are instrumental in visualizing and analyzing these structures at the nanoscale.

Atomic Force Microscopy (AFM)

Atomic Force Microscopy (AFM) is a high-resolution imaging technique that enables the characterization of surface topography at the nanoscale. It is particularly well-suited for studying self-assembled monolayers (SAMs) of molecules like this compound on various substrates.

AFM studies have been conducted on the formation of this compound (DPA) SAMs on mica. In-situ and ex-situ investigations have revealed the behavior of DPA in different solvent environments, such as ethanol (B145695) and tetrahydrofuran (B95107) (THF). A key finding from these studies is the measured thickness of the DPA monolayer. Cross-sectional analysis of AFM images at partial coverage showed a thickness of 0.7 nm for the DPA monolayer. oup.com This is in contrast to the 1.8 nm thickness measured for an octadecylphosphonic acid (OPA) monolayer, highlighting the influence of the alkyl chain length on the monolayer's vertical dimension. oup.com

The morphology of thin films grown on this compound SAMs has also been investigated. For instance, the growth of pentacene, an organic semiconductor, on a this compound (DDPA) coated substrate resulted in the formation of large, interdigitated dendritic crystals. nih.gov This indicates that the underlying DDPA SAM influences the nucleation and growth of the overlying material. The quality of the SAM, characterized by its structural order and surface homogeneity, plays a crucial role in the performance of organic thin-film transistor devices. nih.gov

Furthermore, AFM has been used to study the surface roughness of substrates coated with phosphonic acids. For example, aluminum surfaces reacted with decylphosphonic acid (a close analogue to this compound) and octadecylphosphonic acid exhibited a surface roughness of approximately 35 nm. osti.govosti.gov The formation of homogeneous SAMs on substrates like mica and silicon wafers has been confirmed through AFM imaging, which can distinguish between the methyl-terminated, hydrophobic phosphonic acid monolayer and the exposed hydrophilic substrate through friction force imaging. acs.orgsurfacesciencewestern.com

Table 1: AFM Characterization of this compound and Related Phosphonic Acid Monolayers

| Compound | Substrate | Measured Parameter | Value |

|---|---|---|---|

| This compound (DPA) | Mica | Monolayer Thickness | 0.7 nm oup.com |

| Octadecylphosphonic acid (OPA) | Mica | Monolayer Thickness | 1.8 nm oup.com |

| Decylphosphonic acid (DP) | Aluminum | Surface Roughness | ~35 nm osti.govosti.gov |

| Octadecylphosphonic acid (OPA) | Mica | Monolayer Thickness | ~1.8 nm acs.org |

Scanning Electron Microscopy-Energy Dispersive X-ray Spectroscopy (SEM-EDX)

Scanning Electron Microscopy (SEM) coupled with Energy Dispersive X-ray Spectroscopy (EDX) is a powerful combination for characterizing the morphology and elemental composition of materials. This technique is particularly useful for analyzing surfaces modified with this compound and its derivatives.

In a study involving zinc oxide (ZnO) nanoparticles modified with (1H,1H,2H,2H-perfluorododecyl)phosphonic acid (a derivative of this compound), SEM was used to visualize the morphology of the nanoparticles. The SEM images revealed that both the unmodified and modified ZnO nanoparticles were composed of uniform oblong particles with diameters typically less than 200 nm. mdpi.com Importantly, the modification with the phosphonic acid did not visibly alter the morphology of the nanoparticles, though an increase in particle size was confirmed, suggesting the formation of a surface layer. mdpi.com

The accompanying EDX analysis was crucial in confirming the presence and uniform distribution of the phosphonic acid derivative on the nanoparticle surface. EDX elemental analysis of the modified ZnO nanoparticles detected the presence of zinc, oxygen, fluorine, and phosphorus atoms. mdpi.com In contrast, the unmodified ZnO sample only showed peaks for zinc and oxygen. mdpi.com Furthermore, EDX elemental mapping for fluorine indicated a homogenous distribution across the sample, confirming that the surface modification was uniform. mdpi.com

SEM-EDX has also been highlighted as a valuable tool for the general study of coatings, capable of providing both high-resolution images of the surface topography and semi-quantitative chemical analysis of the elements present. mdpi.commetalogic.be

Table 2: Elemental Composition of (1H,1H,2H,2H-perfluorododecyl)phosphonic Acid Modified ZnO Nanoparticles by EDX

| Sample | Elements Detected |

|---|---|

| Unmodified ZnO Nanoparticles | Zinc, Oxygen mdpi.com |

| Modified ZnO Nanoparticles | Zinc, Oxygen, Fluorine, Phosphorus mdpi.com |

Transmission Electron Microscopy (TEM)

Transmission Electron Microscopy (TEM) is an essential technique for the high-resolution imaging of nanomaterials, providing detailed information about their size, shape, and internal structure. nanocomposix.com When this compound is used to functionalize nanoparticles, TEM can be employed to directly visualize the resulting core-shell structures and assess the uniformity of the coating.

Cryogenic TEM (cryo-TEM) is a particularly powerful variant of this technique as it allows for the visualization of nanoparticles in their native, hydrated state, thus avoiding artifacts that can be introduced during sample drying. aimspress.com This would be especially beneficial for studying this compound-stabilized micelles or nanoparticles in an aqueous environment, providing a more accurate representation of their size and morphology. aimspress.com

In the broader context of nanoparticle characterization, TEM is often used in conjunction with other techniques to provide a comprehensive understanding of the material. For example, TEM can be combined with AFM to give complementary information on the structure of functionalized nanoparticles. longdom.org It is also used to detect nanoparticles within biological systems, such as cells and tissues, to understand their uptake and biodistribution. nih.gov

Other Characterization Techniques

Beyond microscopic imaging, other techniques are vital for characterizing this compound and its derivatives in dispersion, providing information on particle size distribution, stability, and surface charge.

Dynamic Light Scattering (DLS)

Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a non-invasive technique used to determine the size distribution of small particles in suspension. wikipedia.org DLS measures the time-dependent fluctuations in scattered light intensity that arise from the Brownian motion of particles. researchgate.net From these fluctuations, the hydrodynamic diameter of the particles can be calculated using the Stokes-Einstein equation. researchgate.net The hydrodynamic diameter includes the core particle size along with any surface layers and associated solvent molecules that move with the particle. nih.gov

DLS has been utilized to measure the particle size of ZnO nanoparticles before and after modification with (1H,1H,2H,2H-perfluorododecyl)phosphonic acid. The results showed a significant increase in the hydrodynamic diameter after surface modification, which is consistent with the formation of a phosphonic acid layer on the nanoparticle surface. The specific values obtained in different solvents highlight the influence of the surrounding medium on the hydrodynamic size.

Table 3: Hydrodynamic Diameter of Unmodified and Modified ZnO Nanoparticles Measured by DLS

| Sample | Solvent | Hydrodynamic Diameter (nm) |

|---|---|---|

| Unmodified ZnO | Water | 217.4 ± 3.4 mdpi.com |

| Unmodified ZnO | THF | 231.5 ± 2.8 mdpi.com |

| ZnO modified with (1H,1H,2H,2H-perfluorododecyl)phosphonic acid | Water | 497.1 ± 1.5 mdpi.com |

| ZnO modified with (1H,1H,2H,2H-perfluorododecyl)phosphonic acid | THF | 398.2 ± 2.8 mdpi.com |

Zeta Potential Measurements

Zeta potential is a measure of the magnitude of the electrostatic or charge repulsion/attraction between particles and is a key indicator of the stability of colloidal dispersions. nih.gov A high absolute zeta potential (typically > ±30 mV) indicates good stability due to strong electrostatic repulsion between particles, which prevents aggregation. Conversely, a low zeta potential suggests a less stable system that is prone to flocculation. researchgate.net

Zeta potential measurements were performed on ZnO nanoparticles modified with (1H,1H,2H,2H-perfluorododecyl)phosphonic acid to assess their stability. The modification with the negatively charged perfluorinated phosphonic acid imparted a significant negative charge to the dispersed nanoparticles. mdpi.com This resulted in a substantial increase in the absolute zeta potential value compared to the unmodified ZnO nanoparticles, indicating enhanced electrostatic stabilization. mdpi.com The negative charge leads to repulsion between the nanoparticles, which helps to prevent agglomeration. mdpi.com

The study also demonstrated that the zeta potential is dependent on the solvent used, suggesting that the interactions between the modified nanoparticles and the surrounding medium play a significant role in their stability. mdpi.com

Table 4: Zeta Potential of Unmodified and Modified ZnO Nanoparticles

| Sample | Solvent | Zeta Potential (mV) |

|---|---|---|

| Unmodified ZnO | Water | -11.97 ± 1.0 mdpi.com |

| Unmodified ZnO | THF | -11.48 ± 0.9 mdpi.com |

| ZnO modified with (1H,1H,2H,2H-perfluorododecyl)phosphonic acid | Water | -60.12 ± 2.1 mdpi.com |

| ZnO modified with (1H,1H,2H,2H-perfluorododecyl)phosphonic acid | THF | -89.12 ± 1.5 mdpi.com |

N₂ Physisorption

Nitrogen (N₂) physisorption is a standard technique for characterizing the specific surface area and pore size distribution of porous materials. The method relies on the physical adsorption of nitrogen gas onto a solid surface at cryogenic temperatures, typically at 77 K, the boiling point of nitrogen. By measuring the amount of nitrogen adsorbed over a range of partial pressures, an adsorption-desorption isotherm is generated. Analysis of this isotherm, commonly using the Brunauer-Emmett-Teller (BET) theory, allows for the determination of the specific surface area. Further analysis of the isotherm, particularly the desorption branch, using models like the Barrett-Joyner-Halenda (BJH) method, can provide information about the volume, size, and distribution of pores within the material.

While this compound in its bulk form is not a porous material, N₂ physisorption becomes a relevant and powerful characterization tool when it is used to functionalize porous materials or when its derivatives are used to create structured, porous frameworks. For instance, mesoporous silicas or metal oxides functionalized with phosphonic acid groups have been studied for applications such as selective adsorption. researchgate.net In such cases, N₂ physisorption is employed to assess how the surface modification with this compound or its derivatives affects the textural properties of the host material.

The analysis can reveal:

Changes in Specific Surface Area: A decrease in the BET surface area after functionalization can indicate that the this compound molecules have successfully been grafted onto the surface and into the pores of the material.

Pore Volume and Size Alterations: A reduction in pore volume and a shift in the pore size distribution can provide insights into the packing and arrangement of the this compound molecules within the porous network.

Surface Accessibility: The technique helps to understand how the surface modification might block or open up certain pores, which is crucial for applications in catalysis and separation.

Although direct N₂ physisorption data on pure this compound is not common due to its non-porous nature, the technique is indispensable for characterizing composite materials where this compound is a key component for surface modification.

Contact Angle Goniometry

Contact angle goniometry is a surface-sensitive technique used to measure the wettability of a solid surface by a liquid. The contact angle is the angle at which the liquid-vapor interface meets the solid surface. A high contact angle indicates poor wettability (a hydrophobic surface), while a low contact angle signifies good wettability (a hydrophilic surface). This technique is crucial for evaluating the quality and organization of self-assembled monolayers (SAMs) of this compound and its derivatives on various substrates.

The formation of a dense, well-ordered monolayer of this compound, with its long alkyl chains oriented away from the surface, results in a hydrophobic surface with a high water contact angle. Researchers have used this method to study the influence of factors like deposition time, solvent, and substrate on the quality of the resulting SAM.

Key Research Findings:

Effect of Deposition Time: The formation of a compact and well-ordered this compound layer is time-dependent. For instance, on a carbon steel surface, the water contact angle was observed to increase from 95° after 15 minutes to 118° after 24 hours, indicating that longer deposition times are necessary to achieve a more hydrophobic and well-formed layer. scispace.com

Substrate Influence: The nature of the substrate plays a significant role in the final wettability of the this compound-modified surface. Studies have reported high contact angles on various metals, suggesting the formation of superhydrophobic surfaces. scispace.com

Comparison with Derivatives: The hydrophobicity can be further tuned by using fluorinated derivatives of this compound. For example, a fluorophosphonic acid layer on carbon steel exhibited a high advancing contact angle of 129°. scispace.com On aluminum substrates, perfluorodecylphosphonic acid has been shown to produce surfaces with water contact angles exceeding 130°. osti.gov

The following table summarizes contact angle measurements for this compound and related compounds on different substrates.

| Compound | Substrate | Deposition Time | Advancing Contact Angle (°) | Receding Contact Angle (°) |

| This compound | Carbon Steel | 15 min | 95 | - |

| This compound | Carbon Steel | 24 h | 118 | - |

| Fluorophosphonic Acid | Carbon Steel | 24 h | 129 | 80 |

| This compound | Copper (before sonication) | 16 h | 129 ± 9 | 79 ± 4 |

| This compound | Copper (after sonication) | 16 h | 118 ± 1 | 55 ± 9 |

| Octadecylphosphonic Acid | Titanium Dioxide | - | 117.6 ± 2.5 | - |

| Perfluorodecylphosphonic Acid | Aluminum | - | >130 | - |

Electrochemical Studies

Electrochemical methods are powerful tools for investigating the properties of this compound monolayers, particularly their anti-corrosion performance and their ability to act as barrier layers on metal surfaces. Techniques such as Electrochemical Impedance Spectroscopy (EIS) and cyclic voltammetry (CV) are commonly employed.

Electrochemical Impedance Spectroscopy (EIS):

EIS is a non-destructive technique that provides information about the resistance and capacitance of an electrochemical system. When applied to a metal surface coated with a this compound SAM, EIS can be used to evaluate the quality and protective properties of the monolayer. A high impedance is indicative of a well-packed, defect-free layer that effectively blocks the transport of corrosive species to the metal surface. The Nyquist plot, a common representation of EIS data, can reveal information about the charge transfer resistance, which is a measure of the corrosion rate.

Cyclic Voltammetry (CV):

Cyclic voltammetry is used to study the electrochemical behavior of a substance over a range of potentials. For surfaces modified with this compound, CV can be used to assess the stability of the monolayer and its ability to prevent redox reactions from occurring at the underlying metal surface. A well-formed SAM will passivate the surface, leading to a significant reduction in the currents associated with the oxidation and reduction of the metal.

Key Research Findings:

Anti-Corrosion Behavior: Electrochemical studies have demonstrated the strong anti-corrosion properties of this compound films on copper surfaces. femto-st.fr

Layer Quality Assessment: EIS has been used to compare the quality of coatings on conductive substrates. An increase in the impedance semicircle in a Nyquist plot for a this compound-modified substrate compared to the bare substrate indicates the formation of a protective layer. utwente.nl

Stability of Modified Electrodes: CV can be used to test the stability of polymer films doped with dodecyl-containing surfactants, showing that such films can be mechanically and electrochemically stable.

The following table presents data from an electrochemical study on the anti-corrosion properties of this compound on a copper substrate.

| Surface | Corrosion Potential (Ecorr vs. Ag/AgCl) | Corrosion Current Density (icorr) |

| Bare Copper | -200 mV | 1.5 µA/cm² |

| DDPA/Copper (before sonication) | -150 mV | 30 nA/cm² |

| DDPA/Copper (after sonication) | -180 mV | 80 nA/cm² |

Analytical Ultracentrifugation (AUC)

Analytical ultracentrifugation is a powerful technique for studying the behavior of macromolecules and nanoparticles in solution. It allows for the determination of properties such as size, shape, molar mass, and association constants. The two main types of AUC experiments are sedimentation velocity and sedimentation equilibrium.

Sedimentation Velocity: In a sedimentation velocity experiment, a high centrifugal force is applied, causing the molecules or particles to sediment. By monitoring the rate of sedimentation, one can obtain information about the size and shape distribution of the species in the sample. This is particularly useful for assessing the homogeneity of a sample and studying self-association or hetero-association phenomena.

Sedimentation Equilibrium: In a sedimentation equilibrium experiment, a lower centrifugal force is used, and the system is allowed to reach a state where sedimentation is balanced by diffusion. The resulting concentration gradient at equilibrium provides information about the molar mass of the species present, irrespective of their shape.

For a surfactant like this compound, AUC is an ideal technique for studying its self-assembly into micelles in aqueous solutions. By performing sedimentation velocity experiments at different concentrations, one could:

Determine the Critical Micelle Concentration (CMC): A significant change in the sedimentation behavior would be expected at and above the CMC, as monomers begin to associate into larger, faster-sedimenting micelles.

Characterize Micelle Properties: The sedimentation coefficient of the micelles can be used to estimate their size and shape.

Study Polydispersity: The distribution of sedimentation coefficients can provide information on the size distribution and polydispersity of the micelles.

Fundamental Research on Interfacial Phenomena and Self Assembled Monolayers Sams

Adsorption Mechanisms of DDPA on Metal Oxide Surfaces

The adsorption of dodecylphosphonic acid onto metal oxide surfaces is a complex process governed by a combination of chemical and physical interactions. The stability and structure of the resulting self-assembled monolayer are highly dependent on the nature of these interactions, which can be broadly categorized into chemisorption and physisorption.

The initial interaction of DDPA molecules with a metal oxide surface can involve physisorption, which is characterized by weak, non-covalent van der Waals forces. researchgate.net This process is generally reversible and involves a low enthalpy of adsorption. However, the formation of a stable and robust SAM is primarily due to chemisorption, a process that involves the formation of strong, covalent or ionic bonds between the phosphonic acid headgroup and the metal oxide surface. researchgate.net

Chemisorption is a more specific interaction that results in a significant change in the electronic structure of the molecule and the surface. This process is typically irreversible and is characterized by a much higher enthalpy of adsorption compared to physisorption. For phosphonic acids on metal oxides, chemisorption is the dominant mechanism that leads to the formation of a well-ordered and densely packed monolayer.

The phosphonic acid [-PO(OH)₂] group is the anchor that facilitates the strong binding of DDPA to metal oxide surfaces. This interaction is significantly stronger than that of other common anchoring groups like carboxylic acids. nih.govacs.org The binding mechanism typically involves a condensation reaction between the hydroxyl groups of the phosphonic acid and the hydroxyl groups present on the metal oxide surface, resulting in the formation of stable P-O-Metal bonds and the elimination of water molecules.

The phosphonic acid headgroup can adopt several binding configurations with the metal oxide surface, namely monodentate, bidentate, and tridentate motifs. The specific binding mode is influenced by factors such as the nature of the metal oxide, surface crystallography, and the conditions of SAM formation.

Monodentate: In this configuration, one of the oxygen atoms of the phosphonic acid group forms a bond with a metal atom on the surface.

Bidentate: Here, two oxygen atoms from the phosphonic acid group bind to one or two metal atoms on the surface. This is a very common binding mode for phosphonic acids on surfaces like titanium dioxide (TiO₂) and indium tin oxide (ITO). nih.gov

Tridentate: In this mode, all three oxygen atoms of the deprotonated phosphonate (B1237965) group coordinate with the surface metal atoms.

The prevalence of a particular binding motif can be influenced by the steric hindrance of the alkyl chain and the density of available binding sites on the surface. For instance, on some surfaces, a transition from a tridentate to a bidentate binding motif has been observed as the surface coverage increases. Research on dialkyldithiophosphinic acids on gold has shown a mixture of bidentate and monodentate adsorbates. nih.gov

| Binding Motif | Description |

| Monodentate | One oxygen atom of the phosphonic acid group is bonded to the metal oxide surface. |

| Bidentate | Two oxygen atoms of the phosphonic acid group are bonded to the metal oxide surface. |

| Tridentate | Three oxygen atoms of the phosphonic acid group are bonded to the metal oxide surface. |

The dodecyl (C12) alkyl chain of DDPA plays a crucial role in the formation of a well-ordered and densely packed SAM. The van der Waals interactions between adjacent alkyl chains are a primary driving force for the self-assembly process. Longer alkyl chains generally lead to stronger intermolecular interactions, resulting in more crystalline and densely packed monolayers. nih.gov

Studies have shown that for short alkyl chains, the lower packing densities can lead to more disorganized, liquid-like films. nih.gov As the chain length increases, the van der Waals forces become more significant, promoting a higher degree of order and a more upright orientation of the molecules with respect to the surface. This increased order in longer-chain phosphonic acid SAMs contributes to improved barrier properties and lower leakage currents in electronic device applications. nih.gov The packing density and molecular alignment are critical for the performance of these films in molecular electronics. escholarship.org

| Alkyl Chain Feature | Influence on SAM Property |

| Chain Length | Longer chains lead to stronger van der Waals interactions, promoting higher order and packing density. nih.govnih.gov |

| Packing Density | Higher packing density results in more crystalline and stable monolayers with improved barrier properties. escholarship.org |

| Molecular Orientation | Stronger intermolecular forces encourage a more upright orientation of the alkyl chains. |

The adsorption of DDPA on metal oxide surfaces can be described as a Lewis acid-base interaction. The metal cations on the oxide surface act as Lewis acids (electron acceptors), while the oxygen atoms of the phosphonic acid group act as Lewis bases (electron donors). libretexts.org The strength of this interaction is dependent on the Lewis acidity of the specific metal oxide. libretexts.org

This acid-base reaction facilitates the formation of a strong coordinate covalent bond between the phosphonic acid and the surface. The process may also involve proton transfer from the phosphonic acid to the surface hydroxyl groups, leading to the formation of water and a stable P-O-Metal linkage. The nature of the metal oxide, whether it is acidic, basic, or amphoteric, will influence the thermodynamics and kinetics of the adsorption process. researchgate.net

Role of Phosphonic Acid Group in Surface Binding

Formation and Structural Properties of DDPA SAMs

The formation of DDPA SAMs is typically achieved by immersing the metal oxide substrate in a dilute solution of DDPA in an organic solvent. The process of self-assembly is driven by the strong affinity of the phosphonic acid headgroup for the surface and the subsequent organization of the alkyl chains.

The resulting SAMs are characterized by a high degree of molecular order and uniform thickness. The structural properties, such as molecular tilt angle, packing density, and surface coverage, are influenced by the substrate material, surface roughness, and the parameters of the deposition process (e.g., solvent, temperature, and immersion time). researchgate.net For instance, well-packed and stable monolayers are more readily formed on smooth, amorphous indium tin oxide (ITO) substrates with a high concentration of surface hydroxyl groups. researchgate.net

Characterization techniques such as X-ray photoelectron spectroscopy (XPS), infrared spectroscopy (IR), and contact angle measurements are commonly used to confirm the formation and quality of DDPA SAMs. XPS can verify the chemical composition and binding state of the phosphonic acid on the surface, while IR spectroscopy provides information about the ordering and conformation of the alkyl chains. Contact angle measurements can indicate the hydrophobicity of the surface, which is expected to increase upon the formation of a well-ordered DDPA monolayer.

| Property | Description | Influencing Factors |

| Molecular Order | The degree of alignment and crystallinity of the alkyl chains within the SAM. | Alkyl chain length, substrate roughness, deposition conditions. nih.govresearchgate.net |

| Packing Density | The number of molecules per unit area on the surface. | Intermolecular van der Waals forces, headgroup size, binding motif. escholarship.org |

| Tilt Angle | The average angle of the alkyl chains with respect to the surface normal. | Packing density, substrate-molecule interactions. |

| Surface Coverage | The extent to which the substrate is covered by the SAM. | Adsorption time, solution concentration, surface reactivity. researchgate.net |

Kinetics and Adsorption Isotherms

The formation of self-assembled monolayers (SAMs) of alkylphosphonic acids on metal oxide surfaces is a dynamic process governed by specific kinetic and equilibrium principles. The adsorption process involves the displacement of solvent molecules and the subsequent binding of the phosphonic acid headgroup to the hydroxylated oxide surface.

Research on octadecylphosphonic acid (ODPA), a longer-chain analogue of this compound, on α-Al₂O₃(0001) surfaces provides insight into the kinetics of this process. The formation of the SAM was studied in real-time at the solid/liquid interface. It was observed that the adsorption of ODPA molecules leads to the desorption of 2-propanol (the solvent) from the surface, allowing the ODPA to occupy these sites rsc.org. The rate and quality of the SAM formation are significantly dependent on the bulk concentration of the phosphonic acid. For instance, at low concentrations (≤2 mM), the molecular order and coverage remain low even after extended periods, while at higher concentrations (5 and 30 mM), a significant increase in molecular order and coverage occurs within the first two hours of adsorption rsc.org.

The adsorption process can often be described by the Langmuir adsorption model, which assumes monolayer adsorption onto a surface with a finite number of identical and equivalent sites. A thermodynamic analysis of ODPA adsorption on α-Al₂O₃ using Langmuir adsorption kinetics yielded Gibbs free energy of adsorption values between -24 and -28 kJ mol⁻¹ rsc.org. This negative value indicates a spontaneous adsorption process. Adsorption kinetics can also be analyzed using models such as the pseudo-first-order and pseudo-second-order models to understand the rate-controlling steps of the process mdpi.comresearchgate.netmdpi.com. The dimensionless separation factor (RL), derived from the Langmuir model, can predict the favorability of the adsorption process; a value between 0 and 1 indicates favorable adsorption mdpi.com.

Table 1: Thermodynamic Data for Phosphonic Acid Adsorption

| Compound | Substrate | Adsorption Model | Gibbs Free Energy (ΔG) |

|---|

Control of Packing Density and Molecular Order

The functional properties of SAMs are critically dependent on their structural quality, specifically the packing density and molecular order. High film quality, characterized by high packing density and uniform molecular alignment, is crucial for applications in fields like molecular electronics nih.gov.

Studies on alkylphosphonic acids on silicon oxide surfaces have utilized techniques like near-edge X-ray absorption fine structure (NEXAFS) and sum-frequency generation (SFG) vibrational spectroscopy to probe the conformation, alignment, and ordering of the films nih.govnih.govacs.org. For octadecylphosphonic acid (ODPA) SAMs on silicon oxide, the alkyl chains were found to exhibit significant molecular order, with a chain tilt angle of approximately 37° from the surface normal nih.govacs.org. The packing and order within these monolayers are essential for obtaining reproducible electronic properties nih.govacs.org.

The morphology and packing of phosphonic acid SAMs can be influenced by the deposition method. While immersion is a common technique, methods like spin-coating under controlled relative humidity have been shown to have a profound influence on the morphology of the resulting SAMs google.com. The concentration of the phosphonic acid solution during deposition is another key parameter; higher concentrations can lead to a dramatic increase in molecular order and coverage rsc.org. The final packing density is also related to the acidity of the phosphonic acid headgroup and the nature of its binding to the substrate mdpi.com.

Influence of Substrate Material (e.g., Al₂O₃, TiO₂, ZnO, Si, CaCO₃)

The choice of substrate material plays a pivotal role in the formation, structure, and stability of this compound SAMs. Phosphonic acids can form robust, well-defined films on a wide variety of oxide surfaces due to the strong interaction between the phosphonate headgroup and the metal oxide.

Dense, highly ordered monolayers have been prepared on nonporous ZrO₂, TiO₂, and zirconated silica (B1680970) powders acs.org. The strength of the surface interaction and the degree of conformational order were found to decrease in the order: zirconated silica > ZrO₂ > TiO₂ acs.org. On silicon with its native oxide layer (SiO₂), phosphonic acids form chemically intact monolayer films nih.govnih.govacs.org.

The interaction with aluminum oxide (Al₂O₃) is particularly strong. While this compound forms well-defined SAMs on the native oxide of aluminum nih.govacs.orgresearchgate.net, some studies with ODPA have shown that it can react strongly with Al₂O₃ to form a bulk (aluminoalkyl)phosphonate rather than just a monolayer acs.org. The specific structure of the alumina (B75360) surface also matters. For example, the stability of ODPA SAMs in aqueous environments differs significantly between single-crystalline Al₂O₃(0001), Al₂O₃(1102), and amorphous Al₂O₃ surfaces nih.govresearchgate.net. The ability of phosphonic acids to bind to various metal oxides makes them versatile for modifying surfaces like titanium and its alloys (e.g., Ti-6Al-4V) for biomedical applications mdpi.comcardiff.ac.uk.

Stability of SAMs under various conditions (e.g., aqueous, thermal, ambient)

A key advantage of phosphonic acid-based SAMs is their superior stability compared to other common SAM systems like alkanethiols on gold. This robustness is critical for real-world applications that require long-term performance under various environmental conditions nih.gov.

Aqueous Stability : The hydrolytic stability of phosphonate SAMs is a significant feature. They have been shown to have better stability in alkaline aqueous conditions compared to some silane (B1218182) films nih.gov. However, the stability can be highly dependent on the specific substrate. On amorphous Al₂O₃ surfaces, ODPA SAMs show high stability in aqueous environments nih.govresearchgate.net. In contrast, on single-crystalline Al₂O₃(0001) surfaces, the adsorbed ODPA monolayers can be substituted by water molecules over time nih.govresearchgate.net. This difference is attributed to variations in the interfacial binding states, which range from directed coordination bonds to ionic interactions nih.govresearchgate.net.

Thermal Stability : Phosphonic acid SAMs exhibit notable thermal stability. The P-O bond energy is approximately 80 kcal/mol, which is significantly higher than the ~40 kcal/mol for the S-Au bond in thiol-based SAMs, contributing to their greater stability nih.gov. Thermal treatment can also be used to enhance the stability of the SAMs. Heating a deposited film on TiO₂ can convert hydrogen-bonded phosphonates into covalently bonded species, greatly enhancing adhesion and stability nih.govcardiff.ac.uk. Studies on TiO₂ have shown that ODPA SAMs are thermally stable up to 300 °C cardiff.ac.uk. On alumina, some reports indicate stability up to 500 °C researchgate.net. The primary degradation mechanism at higher temperatures is typically the oxidation or breakage of the alkyl chains rather than the cleavage of the phosphonate headgroup from the surface researchgate.net.

Ambient Stability : Phosphonate SAMs are also stable under ambient conditions for longer periods than thiols on gold, making them a promising platform for devices and sensors that operate in air nih.gov.

Tailoring Surface Properties through SAMs

Wetting Characteristics (Hydrophilic/Hydrophobic Modification)

Self-assembled monolayers of this compound are highly effective at modifying the surface wetting properties of substrates. By forming a dense, ordered monolayer, the dodecyl chains orient away from the surface, creating a new interface with low surface energy.

The terminal methyl (-CH₃) groups of the packed alkyl chains render the surface highly non-polar, which results in a significant increase in hydrophobicity. This is quantified by measuring the water contact angle. For example, the formation of an ODPA SAM on a titanium surface can increase the water contact angle to approximately 117.6° cardiff.ac.uk. Similarly, perfluorinated phosphonic acid SAMs on Ti-6Al-4V substrates can create superhydrophobic surfaces. The difference in packing and molecular order between different SAMs can lead to variations in wettability; a more closely packed layer generally exhibits a higher water contact angle mdpi.com. This ability to transform a typically hydrophilic metal oxide surface into a hydrophobic one is a key application of these SAMs acs.org.

Surface Energy Control

The surface energy of a material is a fundamental property that governs its wetting, adhesion, and biocompatibility. This compound SAMs provide a precise method for controlling and lowering the surface energy of various substrates.

The total surface energy (γtotal) is composed of dispersive (γd) and polar (γp) components. By forming a non-polar alkyl-terminated SAM, the polar component of the surface energy is drastically reduced. For this compound (DDPA) monolayers on an AlOₓ surface, the total surface energy is exceptionally low nih.gov. The ability to tune surface energy is demonstrated by using a series of different phosphonic acid molecules. By changing the terminal group of the molecule, the surface energy can be precisely controlled over a wide range. For example, a study using various benzylphosphonic acids on AlOₓ/Al surfaces showed that the surface energy could be tuned from 23.5 mJ/m² to 70.5 mJ/m² acs.orgresearchgate.net. This compound is often used as a reference in such studies for establishing a low-energy surface acs.orgresearchgate.net. This control is critical for applications in organic electronics, where the interface energetics between the electrode and the organic semiconductor layer must be optimized nih.gov.

Table 2: Surface Properties of Phosphonic Acid SAMs on AlOₓ

| Compound | Dispersive Component (γd) (mJ/m²) | Polar Component (γp) (mJ/m²) | Total Surface Energy (γtotal) (mJ/m²) |

|---|---|---|---|

| This compound (DDPA) | 22.3 | 1.2 | 23.5 nih.gov |

| Octadecylphosphonic acid (ODPA) | 22.1 | 1.1 | 23.2 nih.gov |

Table of Compounds Mentioned

| Compound Name | Abbreviation |

|---|---|

| This compound | DDPA |

| Octadecylphosphonic acid | ODPA |

| Aluminum oxide | Al₂O₃ |

| Titanium dioxide | TiO₂ |

| Zinc oxide | ZnO |

| Silicon | Si |

| Calcium carbonate | CaCO₃ |

| Silicon dioxide | SiO₂ |

| Zirconium dioxide | ZrO₂ |

| 2-propanol | |

| Perfluorodecylphosphonic acid | PFDPA |

| Perfluorodecanoic acid | PFDA |

| Benzoic acid-11-phosphono-undecyl ester | BA-11-PA |

| (12-phenoxy-dodecyl)-phosphonic acid | 12-PD-PA |

| [8-(11-phenoxy-undecyloxy)-octyl]-phosphonic acid | PhO-19-PA |

| 12-(2-triptycenylcarboxy)this compound | Trip-12-PA |

Adhesion Enhancement

Self-assembled monolayers (SAMs) of this compound are instrumental in enhancing adhesion at the interface between inorganic substrates and organic overlayers, such as polymer coatings, adhesives, and organic semiconductor layers. These molecules act as bifunctional adhesion promoters or "coupling agents," forming a molecular bridge that improves the durability and performance of the composite material system specialchem.comul.com. The enhancement is achieved through the formation of a chemically robust and well-defined interfacial layer.

The primary mechanism for this adhesion promotion lies in the strong interaction between the phosphonic acid headgroup and various metal oxide surfaces nih.govmdpi.com. The headgroup can form strong, hydrolytically stable ionic and covalent bonds with oxides of aluminum, titanium, silicon, and others nih.govnih.gov. This interaction is significantly more stable than that of silane-based SAMs in aqueous environments and more robust under ambient conditions than the sulfur-gold bonds of thiol-based SAMs nih.govnih.gov. The formation of P-O bonds with the surface, which can be further strengthened by thermal annealing, results in a covalent attachment of the monolayer to the substrate nih.govnih.gov.

Once anchored, the aliphatic dodecyl chains project away from the surface, creating a new, low-energy, organic surface. This transformation from a high-energy, inorganic oxide to a low-energy, organic surface facilitates better wetting and intermolecular interactions (e.g., van der Waals forces) with a subsequently applied organic layer specialchem.com. This organized molecular layer effectively functions as a molecular primer, ensuring a more intimate and stable contact between the substrate and the overlayer.

Detailed research findings have quantitatively demonstrated the efficacy of phosphonic acid SAMs in enhancing adhesion. In the field of protective coatings, pull-off tests have confirmed that phosphonic acids act as effective adhesion promoters for both polyurethane and acrylic coatings researchgate.netmdpi.com. The use of a SAM is intended to create a monolayer that acts as a strong interfacial link; thicker, multilayered films can have weaker intermolecular bonds that may lead to cohesive failure and poor adhesion mdpi.com.

In the context of organic electronics, the use of phosphonic acid-based SAMs as interface layers in organic photovoltaic (OPV) cells has been shown to dramatically improve mechanical reliability. Research on the phosphonic acid SAM known as 2PACz revealed that it increases the interfacial peel and shear strength by more than three times compared to the commonly used polymer layer, PEDOT:PSS acs.org. This significant enhancement is attributed to stronger interaction energy and more intimate molecular packing between the SAM and the overlying polymer semiconductor layer, highlighting the potential of SAMs to improve the durability of flexible and stretchable devices acs.org.

The modification of surface energy is a key aspect of adhesion enhancement. A this compound SAM creates a surface with low energy, which is more compatible with organic polymers.

| Parameter | Value | Reference |

| Dispersive Component of Surface Energy (γD) | 18.8 mN/m | mpg.de |

| Polar Component of Surface Energy (γP) | 0.2 mN/m | mpg.de |

| Total Surface Energy (γ) | 19.0 mN/m | mpg.de |

Table 1. Surface energy components for a self-assembled monolayer of this compound on an aluminum oxide surface.

The following table presents data from adhesion tests on organic photovoltaic cells, comparing a standard interface layer with a phosphonic acid-based SAM to quantify the improvement in interfacial adhesion.

| Interlayer Material | Test Type | Adhesion Strength | Reference |

| PEDOT:PSS | T-Peel | 0.3 N/m | acs.org |

| 2PACz (Phosphonic Acid SAM) | T-Peel | 1.0 N/m | acs.org |

| PEDOT:PSS | Shear | 0.22 MPa | acs.org |

| 2PACz (Phosphonic Acid SAM) | Shear | 0.72 MPa | acs.org |

Table 2. Comparative adhesion strength measurements demonstrating the enhancement provided by a phosphonic acid-based SAM (2PACz) versus a standard polymer interlayer (PEDOT:PSS) in an organic photovoltaic device structure.

Applications of Dodecylphosphonic Acid in Advanced Materials Science

Corrosion Inhibition Mechanisms and Applications

Dodecylphosphonic acid is an effective corrosion inhibitor, particularly for metals such as steel, aluminum, and their alloys, which naturally form a surface oxide layer. The primary mechanism involves the formation of a dense, well-ordered, and water-repellent thin film on the metal surface.

Formation of Protective Layers and Films

The corrosion protection afforded by this compound stems from its ability to spontaneously form self-assembled monolayers on metal oxide surfaces. The phosphonic acid head group ([PO(OH)₂]) exhibits a strong affinity for metal oxides, forming stable, covalent metal-oxygen-phosphorus (M-O-P) bonds. This chemisorption process is the anchor for the monolayer.

Once anchored, the long dodecyl (C₁₂) alkyl chains orient themselves away from the surface. Van der Waals interactions between these adjacent hydrocarbon chains promote a high degree of molecular packing, creating a dense, quasi-crystalline film. This tightly packed alkyl layer acts as a hydrophobic barrier, effectively repelling water and corrosive agents from the underlying metal surface. The formation of these protective layers is a self-assembly process, and their quality can improve with increased exposure time to the inhibitor solution.

| Property | Description | Significance in Corrosion Inhibition |

| Bonding Mechanism | Chemisorption via M-O-P covalent bonds. | Forms a strong, stable anchor for the protective film. |

| Film Structure | Self-Assembled Monolayer (SAM). | Creates a highly ordered and dense molecular layer. |

| Barrier Function | Hydrophobic barrier from packed alkyl tails. | Prevents contact between the metal and aqueous corrosive media. |

| Film Stability | Enhanced by intermolecular van der Waals forces. | Ensures the long-term integrity and durability of the protective layer. |

Role of Synergistic Effects with Metal Cations (e.g., Zn²⁺)

The protective action of phosphonates like DDPA can be significantly enhanced through synergistic effects with multivalent metal cations, most notably zinc (Zn²⁺). When used in combination, these species can form a more robust and less soluble protective film than DDPA alone.

The mechanism involves the formation of a complex zinc-phosphonate film on the metal surface. This composite layer acts as a more effective barrier to corrosive species. Cations play a crucial role in the protective action of phosphonate (B1237965) inhibitors, with the addition of Zn²⁺ ions being particularly effective at increasing the protection of steel. The combination of zinc with phosphonic acid compounds provides highly effective inhibition of corrosion for iron and steel across a wide pH range.

| Inhibitor System | Inhibition Efficiency (%) | Mechanism |

| This compound (DDPA) | Good | Formation of a hydrophobic SAM. |

| DDPA + Zn²⁺ | Significantly Improved | Formation of a more stable, less soluble zinc-phosphonate complex film, enhancing the barrier properties. nih.gov |

Electrochemical Studies of Corrosion Inhibition

Electrochemical techniques are pivotal in elucidating the mechanisms of corrosion inhibition by this compound. The two most common methods are Potentiodynamic Polarization (PDP) and Electrochemical Impedance Spectroscopy (EIS).

Electrochemical Impedance Spectroscopy (EIS): EIS measurements provide insights into the properties of the protective film. In the presence of DDPA, Nyquist plots typically show a significant increase in the diameter of the semicircle, which corresponds to an increase in the charge-transfer resistance (Rct). This indicates that the DDPA monolayer effectively hinders the charge transfer processes necessary for corrosion to occur. The formation of a protective inhibitor film on the metal surface is confirmed by this increased resistance. acs.orgresearchgate.net

| Electrochemical Parameter | Observation upon DDPA Addition | Interpretation |

| Corrosion Potential (Ecorr) | Minor shift | Indicates mixed-type inhibition. |

| Corrosion Current Density (Icorr) | Significant decrease | Reduced rate of overall corrosion. |

| Charge-Transfer Resistance (Rct) | Significant increase | Formation of a protective, insulating layer that impedes electrochemical reactions. acs.org |

| Double-Layer Capacitance (Cdl) | Decrease | Displacement of water molecules by the organic inhibitor film. |

Semiconductor Interfaces and Organic Electronics

In the realm of organic electronics, the interface between inorganic electrodes and organic semiconductor layers is critical to device performance. This compound is used to form SAMs that precisely engineer these interfaces, improving efficiency and stability in devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Work Function Modification and Band Edge Engineering

One of the most powerful applications of DDPA in electronics is its ability to modify the work function (WF) of transparent conductive oxides (TCOs) like indium tin oxide (ITO) and zinc oxide (ZnO). acs.orgresearchgate.netbohrium.com The work function is the minimum energy required to remove an electron from a solid's surface, and tuning it is essential for aligning the energy levels at the electrode-organic interface to ensure efficient charge injection or extraction.

When a DDPA monolayer assembles on a TCO surface, it creates a net dipole moment at the interface. This interface dipole induces a shift in the vacuum level, thereby changing the TCO's effective work function. The long alkyl chain of DDPA typically leads to a reduction in the work function of high-work-function TCOs like ITO. This ability to precisely tune the WF is a form of "band edge engineering," which allows for the optimization of the energy landscape within an electronic device. researchgate.netrsc.orgrsc.org

| Substrate | Treatment | Work Function (eV) - Typical Change | Reference |

| Indium Tin Oxide (ITO) | Bare | ~4.7 - 4.9 | nih.gov |

| Indium Tin Oxide (ITO) | DDPA SAM | Decreased (e.g., to ~4.2 - 4.4) | researchgate.net |

| Zinc Oxide (ZnO) | Bare | ~4.2 - 4.5 | bohrium.com |

| Zinc Oxide (ZnO) | Alkyl-PA SAM | Decreased | researchgate.net |

Charge Injection and Transfer Processes

The ability of DDPA to engineer the work function of electrodes has a direct and beneficial impact on charge injection and transfer processes in organic electronic devices. acs.orgnih.gov In an OLED, for example, efficient injection of electrons and holes from the cathode and anode into the organic emissive layers is paramount for high performance.

Organic Field-Effect Transistors (OFETs)

This compound (DDPA) plays a significant role in the advancement of organic field-effect transistors (OFETs), primarily through its use in forming self-assembled monolayers (SAMs). These monolayers are crucial for engineering the interface between the gate dielectric and the organic semiconductor, a critical area for device performance. By modifying the surface of high-k dielectric materials, DDPA can enhance the operational characteristics of OFETs.

Research has demonstrated that applying a DDPA SAM to a hafnium oxide (HfOₓ) gate dielectric can significantly improve the performance of OFETs. The alkyl chains of the DDPA molecules create a nonpolar, low-energy surface that promotes better ordering of the organic semiconductor molecules deposited on top. This improved molecular ordering leads to more efficient charge transport.

A comparative study highlighted the influence of the alkyl chain in phosphonic acid SAMs on transistor performance. When comparing a standard alkylphosphonic acid like this compound to a fluoroalkylphosphonic acid, notable differences in threshold voltage were observed. The strong electron-withdrawing nature of the fluoroalkyl groups induces a significant shift in the threshold voltage of both p-channel and n-channel transistors. This demonstrates the tunability of device parameters by carefully selecting the chemical structure of the phosphonic acid monolayer. For instance, a DDPA SAM on an aluminum oxide (AlOₓ) gate dielectric results in different surface properties and, consequently, different transistor characteristics compared to its fluorinated counterpart.

The use of DDPA and other phosphonic acids as SAMs on ultrathin metal oxide dielectrics enables the fabrication of low-voltage OFETs (operating at less than 2 volts). rsc.org These hybrid dielectrics, consisting of the metal oxide and the phosphonic acid SAM, exhibit high capacitance and low leakage currents, which are essential for low-power applications. rsc.org The DDPA monolayer not only improves the dielectric properties but also passivates the oxide surface, reducing the number of charge traps and leading to higher charge carrier mobilities and improved on/off current ratios. mdpi.com

Table 1: Effect of this compound (DDPA) SAM on OFETs

| Parameter | Observation | Reference |

|---|---|---|

| Role of DDPA | Forms a self-assembled monolayer (SAM) on high-k dielectric surfaces. | mdpi.com |

| Effect on Surface | Creates a nonpolar, hydrophobic surface, reducing surface energy. | mdpi.com |

| Impact on Semiconductor | Promotes better molecular ordering of the organic semiconductor. | mdpi.com |

| Performance Enhancement | Reduces charge traps, leading to higher mobility and improved on/off ratio. | rsc.orgmdpi.com |

| Threshold Voltage | Can be tuned by modifying the alkyl chain (e.g., fluorination). | mpg.de |

Photoelectrochemical and Photovoltaic Heterojunction Devices

In the field of photoelectrochemical (PEC) and photovoltaic (PV) heterojunction devices, phosphonic acids, including this compound, are utilized to engineer the interfaces between different material layers. A significant challenge in these devices, particularly those used for applications like water splitting, is the poor band alignment between high-performance semiconductors and the protective oxide layers (e.g., TiO₂) required for stability in aqueous environments. This misalignment can limit the achievable photovoltage.

The introduction of a phosphonic acid layer at the interface between the p-type and n-type materials can create a tunable dipole layer. This dipole layer shifts the relative band positions of the materials, enabling an increased photovoltage. Research has shown that by placing a phosphonic acid (H₃PO₃) layer at the p-Si/n-TiO₂ interface, the photovoltage can be increased by as much as 400 mV. The magnitude of this effect can be controlled by varying the thickness of the phosphonic acid layer from a sub-monolayer to a multilayer (up to 2 nm).

This strategy has been successfully applied to various photocathode materials, including TiO₂-protected silicon (Si), antimony selenide (Sb₂Se₃), and copper(I) oxide (Cu₂O). The use of a thin aluminum oxide (Al₂O₃) anchoring layer allows the phosphonic acid to be deposited without being affected by the specific photoabsorber material, as the dipole forms on this consistent anchoring layer. This approach provides a versatile method for improving the performance of a wide range of heterojunction devices. The stability of the phosphonic acid dipole layer is a key advantage, contributing to the long-term operational stability of both PV and PEC cells. mdpi.com

Quantum Dots and Nanocrystal Functionalization

This compound is widely employed as a surface ligand in the synthesis and functionalization of quantum dots (QDs) and other nanocrystals. The phosphonic acid headgroup strongly binds to the surface of semiconductor nanocrystals, such as cadmium selenide (CdSe), while the dodecyl chain provides colloidal stability, preventing the nanoparticles from aggregating in solution.

The choice of the alkyl chain length of the phosphonic acid ligand allows for the control of the size and shape of the resulting nanoparticles during their synthesis. reinste.com Longer chains, like the dodecyl group, create a more robust steric barrier, which is essential for producing monodisperse nanocrystals.

Furthermore, this compound can be used in post-synthetic ligand exchange processes to modify the surface properties of pre-synthesized nanocrystals. For example, it can replace existing ligands on the surface of CdSe QDs. Solution NMR studies have shown that phosphonic acids can quantitatively replace oleic acid on the QD surface with a 1:1 stoichiometry. researchgate.net These studies also suggest that the phosphonic acids bind to the CdSe surface as hydrogen phosphonates. researchgate.net

The functionalization of nanocrystals with this compound is not limited to QDs. It is also used with other materials like hafnium oxide (HfO₂) nanocrystals. chemicalbook.com The resulting ligand-capped nanocrystals can then be processed from solution for applications in electronic devices. The compact and stable ligand shell provided by phosphonic acids is advantageous for creating densely packed nanocrystal films with good electronic coupling between adjacent particles. reinste.comchemicalbook.com

Nanomaterials and Nanofabrication

Surface Modification of Nanoparticles (e.g., ZnO, CaCO₃)

This compound is an effective agent for the surface modification of various inorganic nanoparticles, altering their surface properties to improve their compatibility with other materials or to enhance their stability.

Zinc Oxide (ZnO) Nanoparticles: The surface of ZnO nanoparticles can be modified using organic acid thin films to make them more suitable for applications in devices like heterojunction solar cells. Phosphonic acids, in particular, show promise for tailoring the surface properties of ZnO. While studies have often focused on perfluorinated phosphonic acids for creating highly stable surfaces due to the electronegativity of the perfluoro groups, the principles of surface binding and film formation are similar for alkylphosphonic acids like this compound. nih.govumontpellier.fr The phosphonic acid headgroup chemically adsorbs to the ZnO surface, forming a self-assembled monolayer. umontpellier.fr This modification can increase the surface charge and stability of the nanoparticle dispersion. nih.govumontpellier.fr

Calcium Carbonate (CaCO₃) Nanoparticles: this compound has been used to modify the surface of precipitated calcite (a form of CaCO₃) particles in organic solvents like tetrahydrofuran (B95107) (THF) and ethanol (B145695). researchgate.net Under appropriate conditions, a dense monolayer of dodecylphosphonate is deposited on the surface of the CaCO₃ particles. This surface modification significantly increases the hydrophobic character of the calcite particles. researchgate.net This is particularly useful for improving the dispersion of CaCO₃ as a filler in non-polar polymer matrices. Techniques such as solid-state NMR and FTIR spectroscopy have confirmed the grafting of the phosphonate species to the particle surface. researchgate.net

Fabrication of Nanostructures and Molecular Assemblies

This compound is utilized in the bottom-up fabrication of nanostructures and ordered molecular assemblies on various substrates. Its ability to form dense, well-ordered self-assembled monolayers (SAMs) is key to this application.

The process involves the chemical attachment of the phosphonic acid headgroup to a surface, often a metal oxide, followed by the self-organization of the alkyl chains. This results in a highly structured organic thin film with a well-defined thickness and surface chemistry. For example, phosphonic acids have been used to form ordered and strongly chemically bound films on the surface of Nitinol (NiTi) nanopowder. rsc.org This surface functionalization is crucial for controlling the properties of nanofluids, where the stability and surface interactions of the nanoparticles determine the thermal conductivity of the fluid. rsc.org

The formation of these molecular assemblies is a dynamic process that can be controlled by factors such as the concentration of the phosphonic acid, the solvent, and the reaction time. The resulting SAMs are generally stable and can withstand rinsing and sonication, indicating a strong binding to the substrate. Characterization techniques such as attenuated total reflectance infrared spectroscopy (ATR-IR) and X-ray photoelectron spectroscopy (XPS) are used to confirm the presence of the organic modifier and to understand the bonding mechanism at the surface. rsc.org

Polymer Nanocomposites

This compound plays a role in the development of polymer nanocomposites, primarily as a surface modifier for the inorganic filler particles. The performance of a polymer nanocomposite is highly dependent on the degree of dispersion of the filler within the polymer matrix and the strength of the interfacial adhesion between the two components.

Often, the surfaces of inorganic nanoparticles are hydrophilic, making them incompatible with hydrophobic polymer matrices. This incompatibility leads to agglomeration of the nanoparticles and poor mechanical and thermal properties of the resulting composite. This compound can be used to treat the surface of these nanoparticles, rendering them more hydrophobic and thus more compatible with the polymer.

For instance, the surface of fillers like calcium carbonate or alumina-coated silica (B1680970) can be modified with this compound. umontpellier.frresearchgate.net The phosphonic acid headgroup binds to the nanoparticle surface, while the long, non-polar dodecyl chain extends outwards, creating an organic layer that can interact favorably with the polymer matrix. This surface modification improves the dispersion of the nanoparticles during processing, such as melt blending, and enhances the interfacial adhesion. umontpellier.fr

By improving the compatibility between the filler and the matrix, this compound contributes to the enhanced mechanical properties (e.g., tensile strength, modulus) and thermal stability of the final polymer nanocomposite material. The use of phosphonic acids is considered a promising method for coupling inorganic fillers to polymer matrices with a high level of surface coverage.

Enzyme-Polymerization-Induced Self-Assembly (PISA) for Nano-Objects

Polymerization-Induced Self-Assembly (PISA) is a powerful and versatile method for the in-situ synthesis of block copolymer nano-objects of varying morphologies, such as spheres, worms, and vesicles. A novel and green approach to PISA involves the use of enzymes to initiate the polymerization process. nih.gov This technique, known as enzyme-initiated PISA, offers several advantages, including mild reaction conditions and high efficiency. nih.gov